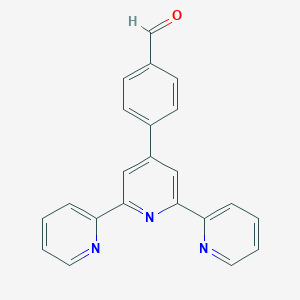

4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O/c26-15-16-7-9-17(10-8-16)18-13-21(19-5-1-3-11-23-19)25-22(14-18)20-6-2-4-12-24-20/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJWYIMVYGQRAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde

CAS Number: 138253-30-2

Synonyms: 4'-(4-formylphenyl)-2,2':6',2''-terpyridine, 4-(2,6-di(pyridin-2-yl)pyridin-4-yl)benzaldehyde

Introduction

4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde is a versatile organic compound that belongs to the family of terpyridines. Terpyridines are a class of tridentate ligands renowned for their strong and specific coordination to a wide variety of metal ions. This property has established them as crucial building blocks in the fields of supramolecular chemistry, materials science, and catalysis. The presence of a benzaldehyde functional group on the terpyridine core of this particular molecule offers a reactive site for further chemical modifications, making it a valuable precursor for the synthesis of more complex functional materials and probes for biological systems.

This technical guide provides an in-depth overview of the synthesis, properties, and applications of 4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde, with a focus on its relevance to researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key quantitative data for 4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde is presented in the table below. It is important to note that while some data is available for the title compound, other parameters are predicted or extrapolated from closely related structures.

| Property | Value | Source |

| CAS Number | 138253-30-2 | [1][2] |

| Molecular Formula | C22H15N3O | [1][3] |

| Molecular Weight | 337.37 g/mol | [1][3] |

| Physical Form | White to pale yellow powder/solid | |

| Purity | Typically >95% | |

| Predicted Boiling Point | 525.9 ± 50.0 °C | [4][5] |

| Storage Temperature | Room temperature, in an inert atmosphere | |

| Solubility | Soluble in chlorinated solvents (e.g., chloroform, dichloromethane) and some polar organic solvents. | General knowledge based on structure |

Spectroscopic Data

Spectroscopic characterization is crucial for the identification and quality control of 4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde. Below are representative spectroscopic data.

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.12 (s, 1H), 8.78 (s, 2H), 8.75 (d, 2H), 8.69 (d, 2H), 8.05 (m, 4H), 7.91 (m, 2H), 7.39 (m, 2H)[6] |

| UV-Vis Absorption (in CHCl₃) | λmax ≈ 283 nm[6] |

Experimental Protocols

The synthesis of 4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde can be achieved through several synthetic routes. The most common and established method is the Kröhnke condensation. An alternative method involves the oxidation of a methyl-substituted precursor.

Synthesis via Kröhnke Condensation

This method involves the reaction of 2-acetylpyridine with 4-formylbenzaldehyde (p-tolualdehyde) in the presence of a base and an ammonia source.

Reactants:

-

2-acetylpyridine

-

4-formylbenzaldehyde

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Aqueous ammonia

-

Ethanol or Polyethylene Glycol (PEG-300) as solvent

Detailed Protocol (Adapted from related syntheses):

-

To a solution of 4-formylbenzaldehyde (1 equivalent) in ethanol, add 2-acetylpyridine (2 equivalents).

-

Under stirring, add a solution of potassium hydroxide (2.5 equivalents) in a minimal amount of water.

-

Add aqueous ammonia to the reaction mixture.

-

Stir the reaction at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

The reaction initially forms a 1,4-dihydropyridine intermediate, which is subsequently oxidized in situ to the final terpyridine product.

-

Upon completion, the product precipitates from the reaction mixture.

-

Collect the solid product by filtration and wash with water and ethanol to remove unreacted starting materials and inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., chloroform/methanol) or by column chromatography on silica gel.

Synthesis via Oxidation

This alternative route involves the synthesis of 4'-(4-methylphenyl)-2,2':6',2''-terpyridine followed by its oxidation to the desired aldehyde.

Step 1: Synthesis of 4'-(4-methylphenyl)-2,2':6',2''-terpyridine

This precursor is synthesized using the Kröhnke methodology by reacting 2-acetylpyridine with p-tolualdehyde.[7]

Step 2: Oxidation to 4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde

Reactants:

-

4'-(4-methylphenyl)-2,2':6',2''-terpyridine

-

Selenium dioxide (SeO₂)

-

1,4-dioxane

-

Water

-

In a high-pressure autoclave, dissolve 4'-(4-methylphenyl)-2,2':6',2''-terpyridine (1 equivalent) in 1,4-dioxane.

-

Add selenium dioxide (approximately 4 equivalents) and a small amount of water.

-

Heat the sealed autoclave to 200°C for several hours.

-

After cooling to room temperature, the crude product is obtained.

-

Purification is achieved by column chromatography using a mixture of chloroform and methanol as the eluent.[6]

Applications in Research and Development

The primary application of 4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde stems from its identity as a functionalized terpyridine ligand. The terpyridine moiety serves as a robust chelator for a wide range of metal ions, while the aldehyde group provides a handle for covalent modification.

Ligand for Functional Metal Complexes

The most significant application of this compound is as a ligand in coordination chemistry. The resulting metal complexes have been explored for a variety of applications:

-

Luminescent Materials: Ruthenium(II) and other transition metal complexes of terpyridine derivatives are known for their photoluminescent properties. These properties can be tuned by modifying the substituents on the terpyridine ligand, making them suitable for applications in sensors, displays, and molecular probes.

-

Catalysis: Terpyridine-metal complexes can act as catalysts in various organic transformations. The well-defined coordination sphere around the metal center allows for high selectivity and efficiency.

-

Supramolecular Chemistry: The rigid structure and strong metal-binding affinity of terpyridines make them ideal building blocks for the construction of complex supramolecular assemblies, such as metallopolymers and molecular cages.

Precursor for Advanced Materials and Probes

The aldehyde functionality allows for the covalent attachment of this terpyridine unit to other molecules or surfaces.

-

Fluorescent Sensors: The aldehyde can be reacted with amines to form Schiff bases, which can be designed to exhibit changes in their fluorescence upon binding to specific analytes, such as metal ions. For instance, it can be used to synthesize porphyrin-terpyridine conjugates for the fluorometric sensing of metal cations.[8]

-

Bioconjugation: The aldehyde group can be used to attach the terpyridine moiety to biomolecules, such as proteins or DNA. The resulting bioconjugates can be used to study biological processes or for the development of targeted therapeutics. Terpyridine derivatives have shown potential as anticancer agents, possibly through their interaction with DNA and the generation of reactive oxygen species.

-

Surface Modification: The compound can be immobilized on surfaces to create materials with specific metal-binding or catalytic properties.

Visualizations

Synthesis Workflow

Caption: Synthetic routes to 4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde.

Application as a Functional Ligand

Caption: Formation of functional metal complexes and their applications.

Safety Information

Based on available data, 4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde should be handled with care in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde is a key synthetic intermediate with significant potential in materials science and medicinal chemistry. Its robust metal-chelating properties, combined with a reactive aldehyde group, make it an attractive building block for the design and synthesis of a wide array of functional molecules and materials. The experimental protocols provided herein offer reliable methods for its preparation, opening avenues for further research and development in various scientific disciplines.

References

- 1. 4-(2,2':6',2''-TERPYRIDIN-4'-YL)BENZALDEHYDE | 138253-30-2 [chemicalbook.com]

- 2. 138253-30-2|4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde|BLD Pharm [bldpharm.com]

- 3. 4-(2,2':6',2''-TERPYRIDIN-4'-YL)BENZALDEHYDE , 95% , 138253-30-2 - CookeChem [cookechem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 4-(2,2':6',2''-TERPYRIDIN-4'-YL)BENZALDEHYDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. One Pot Synthesis of Formyl benzyl terpyridine – A simplified synthesis. – Oriental Journal of Chemistry [orientjchem.org]

- 8. tpcj.org [tpcj.org]

An In-depth Technical Guide to 4'-(4-formylphenyl)-2,2':6',2''-terpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and applications of 4'-(4-formylphenyl)-2,2':6',2''-terpyridine. This versatile tridentate ligand is a significant building block in supramolecular chemistry, materials science, and the development of novel therapeutic agents.

Core Chemical Properties

4'-(4-formylphenyl)-2,2':6',2''-terpyridine, with the CAS Number 138253-30-2, is an off-white to light yellow solid.[1] Its structure features a central pyridine ring substituted at the 4'-position with a formyl-functionalized phenyl group, and flanked by two pyridin-2-yl groups. This arrangement makes it an excellent chelating agent for a variety of metal ions.[2][3]

Physical and Chemical Data

The fundamental properties of this compound are summarized in the table below. These values are critical for experimental design, including reaction setup, purification, and storage.

| Property | Value | Reference |

| Molecular Formula | C22H15N3O | [1] |

| Molecular Weight | 337.37 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Boiling Point | 525.9 ± 50.0 °C (Predicted) | [1] |

| Density | 1.219 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.48 ± 0.22 (Predicted) | [1] |

| Storage Conditions | 2-8°C, stored under nitrogen | [1] |

Spectroscopic Data

Characterization of 4'-(4-formylphenyl)-2,2':6',2''-terpyridine and its derivatives is typically achieved through a combination of spectroscopic techniques. While specific peak data requires direct experimental acquisition, the standard methods employed are listed below.

| Technique | Purpose |

| 1H and 13C NMR | Structural elucidation and confirmation of proton and carbon environments. |

| Infrared (IR) Spectroscopy | Identification of functional groups, particularly the characteristic aldehyde C=O stretch. |

| UV-Vis Spectroscopy | Analysis of electronic transitions, including π–π* and n–π* transitions within the conjugated system.[3][4] |

| Mass Spectrometry | Determination of molecular weight and fragmentation patterns for structural confirmation.[4] |

| X-ray Crystallography | Unambiguous determination of the solid-state structure and conformation.[5] |

Synthesis and Experimental Protocols

The synthesis of 4'-(4-formylphenyl)-2,2':6',2''-terpyridine can be achieved through various routes, with the oxidation of a methyl precursor being a notable method.

One-Pot Oxidation of 4'-(4-methylphenyl)-2,2':6',2''-terpyridine

A straightforward, one-pot synthesis involves the oxidation of 4'-(4-methylphenyl)-2,2':6',2''-terpyridine using selenium dioxide (SeO2).[6][7] This method provides a clean conversion of the methyl group to a formyl group.[6][7]

Experimental Protocol:

-

Reactant Preparation: Dissolve 4'-(4-methylphenyl)-2,2':6',2''-terpyridine (MPT) in 1,4-dioxane.

-

Oxidizing Agent Addition: Add Selenium dioxide (SeO2) and a small amount of water to the solution.

-

Reaction Condition: Heat the reaction mixture. The protocol suggests that a two-step addition of the oxidizing agent after an interval can improve the yield.[6] The proposed mechanism involves the initial conversion of the methyl group to an alcohol, which is then further oxidized to the aldehyde.[6]

-

Work-up and Purification: The final product is purified using standard chromatographic techniques.

Caption: One-pot synthesis of the target compound via oxidation.

Kröhnke Pyridine Synthesis

The Kröhnke reaction is a classical and versatile method for synthesizing substituted pyridines and terpyridines.[4][5] This pathway involves the condensation of a 1,5-diketone precursor, which can be formed from an appropriately substituted chalcone and an N-pyridinium salt, with an ammonium source to form the central pyridine ring. While a specific protocol for the 4'-formylphenyl derivative is not detailed in the provided context, this general strategy is fundamental to terpyridine chemistry.

Reactivity and Applications

The chemical utility of 4'-(4-formylphenyl)-2,2':6',2''-terpyridine stems from its two key functional domains: the reactive aldehyde group and the powerful tridentate terpyridine chelating unit.

Reactivity of the Aldehyde Group

The formyl (aldehyde) group is a versatile chemical handle for a wide range of organic transformations.[6] It serves as an excellent starting point for synthesizing more complex molecules. Aromatic aldehydes are extensively used as reagents for various reactions.[6][7]

-

Synthesis of Oximes and Amines: The aldehyde can be converted into oximes, which are known for their biological activity, or used in the synthesis of aryl amines, which have pharmaceutical importance.[6][7]

-

Porphyrin Conjugation: The compound has been successfully used to synthesize terpyridyl-appended porphyrins.[7] These conjugates are valuable in sensor applications, demonstrating high sensitivity for detecting metal ions like Co(II) and Cu(II) in aqueous media.[8]

-

Condensation Reactions: It can undergo condensation reactions with active methylene compounds or amines to create larger, more complex π-conjugated systems. For instance, it has been reacted with 9,10-phenanthrenequinone in the presence of ammonium acetate to synthesize advanced imidazole-terpyridine hybrid molecules.[3]

Coordination Chemistry and Applications

The 2,2':6',2''-terpyridine core is a cornerstone of coordination and supramolecular chemistry due to its ability to form stable, well-defined complexes with a vast array of transition metals, including Ru(II), Zn(II), Fe(II), and Co(II).[2][3][4]

-

Photochemical Devices: Metal complexes of functionalized terpyridines are heavily investigated for their photophysical properties.[2] They are key components in the construction of photochemical molecular devices and are used as photosensitizers.[2][3]

-

Sensors: The changes in spectroscopic (colorimetric or luminescent) properties upon metal ion binding make these complexes suitable for use as chemical sensors.[2][8]

-

Supramolecular Assemblies: The defined geometry and strong binding affinity of the terpyridine unit allow for the programmed self-assembly of complex supramolecular structures.[2][9]

-

Materials Science: These compounds and their metal complexes are explored for applications in molecular electronics and the development of materials with tunable optical and electronic properties.[3][9]

Caption: Key reaction pathways and applications of the title compound.

Safety and Handling

According to its GHS classification, 4'-(4-formylphenyl)-2,2':6',2''-terpyridine is associated with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[1] Store the compound in a tightly sealed container under nitrogen at 2-8°C to maintain its stability.[1]

References

- 1. 4-(2,2':6',2''-TERPYRIDIN-4'-YL)BENZALDEHYDE | 138253-30-2 [chemicalbook.com]

- 2. isca.me [isca.me]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and characterization of 4’-substituted-2,2’:6’,2”-terpyridine ruthenium (ll) complexes [diposit.ub.edu]

- 5. Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol [redalyc.org]

- 6. One Pot Synthesis of Formyl benzyl terpyridine – A simplified synthesis. – Oriental Journal of Chemistry [orientjchem.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. tpcj.org [tpcj.org]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Photophysical Properties of 4'-(4-formylphenyl)-2,2':6',2''-terpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Terpyridine-based compounds have garnered significant interest in the fields of coordination chemistry, materials science, and drug development due to their unique chelating abilities and rich photophysical properties. The 4'-phenyl-2,2':6',2''-terpyridine scaffold, in particular, serves as a versatile platform for the development of fluorescent probes, photosensitizers, and luminescent materials. The introduction of a formyl group at the para-position of the phenyl ring in 4'-(4-formylphenyl)-2,2':6',2''-terpyridine is expected to modulate its electronic and photophysical characteristics significantly. The electron-withdrawing nature of the formyl group can influence the intramolecular charge transfer (ICT) character of the molecule's excited states, thereby affecting its absorption and emission properties. This guide aims to provide a thorough understanding of these properties, drawing upon available data for the title compound and its structural analogues.

Core Photophysical Properties

The photophysical properties of 4'-substituted terpyridines are highly sensitive to the nature of the substituent on the phenyl ring. While comprehensive data for 4'-(4-formylphenyl)-2,2':6',2''-terpyridine is limited, the available information, in conjunction with data from its analogues, provides valuable insights into its expected behavior.

Data Presentation

The following table summarizes the available quantitative photophysical data for 4'-(4-formylphenyl)-2,2':6',2''-terpyridine and its selected analogues. This comparative presentation allows for an estimation of the electronic effects of the formyl substituent.

| Compound | Solvent | Absorption Maxima (λ_abs) [nm] | Emission Maxima (λ_em) [nm] | Fluorescence Quantum Yield (Φ_f) | Excited-State Lifetime (τ) [ns] | Reference(s) |

| 4'-(4-formylphenyl)-2,2':6',2''-terpyridine | Not specified | 283 | Not Reported | Not Reported | Not Reported | |

| 4'-(4-aminophenyl)-2,2':6',2''-terpyridine (APT) | Various polar | ~350 | Dual Emission (LE and ICT) | Not explicitly stated | Reported | [1][2][3] |

| 4'-(4-bromophenyl)-2,2':6',2''-terpyridine | Not specified | Not Reported | Not Reported | Not Reported | Not Reported | [4] |

| 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine | Acetonitrile | 286 | 454, 856 | Not Reported | Not Reported | [5] |

| 4'-phenyl-2,2':6',2''-terpyridine | Cyclohexane | Not Reported | Not Reported | 0.64 | Not Reported | [6] |

LE: Locally Excited; ICT: Intramolecular Charge Transfer

Experimental Protocols

This section provides detailed methodologies for the synthesis of the title compound and for the key experiments required to determine its photophysical properties.

Synthesis of 4'-(4-formylphenyl)-2,2':6',2''-terpyridine

A common and effective method for the synthesis of 4'-aryl-2,2':6',2''-terpyridines is the Kröhnke reaction.[4]

Materials:

-

2-acetylpyridine

-

4-formylbenzaldehyde

-

Ammonium acetate

-

Ethanol

-

Base (e.g., NaOH or KOH)

Procedure:

-

A mixture of 2-acetylpyridine (2 equivalents) and 4-formylbenzaldehyde (1 equivalent) is prepared in ethanol.

-

A catalytic amount of a strong base (e.g., NaOH or KOH) is added to the mixture to facilitate the initial aldol condensation.

-

A large excess of ammonium acetate is added, which serves as the nitrogen source for the central pyridine ring.

-

The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

Upon cooling, the product precipitates out of the solution.

-

The crude product is collected by filtration, washed with cold ethanol and then water.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of chloroform and methanol) or by column chromatography on silica gel.

UV-Vis Absorption Spectroscopy

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

-

Matched quartz cuvettes (1 cm path length).

Procedure:

-

A stock solution of the compound is prepared in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or cyclohexane) of known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

-

The spectrophotometer is turned on, and the lamps are allowed to warm up for at least 30 minutes to ensure stability.

-

A baseline correction is performed using two cuvettes filled with the pure solvent.

-

One of the solvent cuvettes is replaced with a cuvette containing the sample solution.

-

The absorption spectrum is recorded over a desired wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorbance (λ_abs) is determined from the spectrum.

Fluorescence Emission Spectroscopy

Instrumentation:

-

A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Quartz cuvettes (1 cm path length).

Procedure:

-

A dilute solution of the compound is prepared in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

The spectrofluorometer is powered on and allowed to stabilize.

-

The excitation wavelength is set to the absorption maximum (λ_abs) or another suitable wavelength where the compound absorbs light.

-

The emission spectrum is recorded over a wavelength range starting from just above the excitation wavelength to a point where the emission intensity returns to the baseline.

-

The wavelength of maximum emission (λ_em) is identified from the spectrum.

Fluorescence Quantum Yield (Φ_f) Determination

The relative method, using a well-characterized standard, is commonly employed.

Materials:

-

A fluorescent standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

-

UV-Vis spectrophotometer and spectrofluorometer.

Procedure:

-

A series of solutions of both the sample and the standard are prepared at different concentrations, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.

-

The absorption spectra of all solutions are recorded.

-

The fluorescence emission spectra of all solutions are recorded under identical experimental conditions (excitation wavelength, slit widths).

-

The integrated fluorescence intensity for each solution is calculated.

-

A plot of integrated fluorescence intensity versus absorbance is created for both the sample and the standard.

-

The gradients (slopes) of these plots are determined.

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)

where η is the refractive index of the solvent.

Excited-State Lifetime (τ) Measurement

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.

Instrumentation:

-

A TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube), and timing electronics.

Procedure:

-

A dilute solution of the sample is prepared as for fluorescence measurements.

-

The instrument is set up with the appropriate excitation wavelength and emission is collected at the emission maximum.

-

The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox solution) at the excitation wavelength.

-

The fluorescence decay of the sample is measured by collecting single photons over many excitation cycles and building a histogram of their arrival times relative to the excitation pulse.

-

The measured decay curve is deconvoluted with the IRF and fitted to an exponential decay model (or multi-exponential if the decay is complex) to extract the fluorescence lifetime (τ).

Mandatory Visualizations

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. isca.me [isca.me]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Phenyl-substituted 2,2′:6′,2″-terpyridine as a new series of fluorescent compounds—their photophysical properties and fluorescence tuning - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Molecular Structure and Synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde. This compound, also known as 4'-(4-formylphenyl)-2,2':6',2''-terpyridine, is a significant building block in the fields of supramolecular chemistry, materials science, and drug development. Its rigid, tridentate coordination motif makes it an excellent ligand for forming stable complexes with a variety of metal ions, leading to materials with interesting photophysical and electrochemical properties.

Molecular Structure and Properties

This compound is a complex organic molecule built upon a 2,2':6',2''-terpyridine core. This terpyridine unit is substituted at the 4'-position with a 4-formylphenyl (benzaldehyde) group. The presence of the aldehyde functional group provides a reactive site for further chemical modifications, making it a versatile precursor for the synthesis of more complex molecules and supramolecular assemblies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that some of the listed properties are predicted values from computational models due to the limited availability of experimentally determined data in peer-reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₅N₃O | |

| Molecular Weight | 337.38 g/mol | |

| CAS Number | 138253-30-2 | |

| Appearance | Off-white to light yellow solid | |

| Boiling Point (Predicted) | 525.9 ± 50.0 °C | |

| Density (Predicted) | 1.219 ± 0.06 g/cm³ | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques. The following table summarizes the available spectroscopic data.

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.12 (s, 1H, -CHO), 8.78 (s, 2H), 8.75 (d, 2H), 8.69 (d, 2H), 8.05 (m, 4H), 7.91 (m, 2H), 7.39 (m, 2H) |

| UV-Vis (in 1,4-dioxane) | λ_max = 283 nm |

| ¹³C NMR | Data not readily available in public domain. |

| Infrared (IR) Spectroscopy | Data not readily available in public domain. Expected characteristic peaks would include C=O stretching for the aldehyde (~1700 cm⁻¹) and C=N/C=C stretching for the pyridine rings (~1600-1400 cm⁻¹). |

| Mass Spectrometry | Data not readily available in public domain. Expected [M+H]⁺ at m/z 338.12. |

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the synthesis of the terpyridine precursor, 4'-(4-methylphenyl)-2,2':6',2''-terpyridine, via the Kröhnke pyridine synthesis. The second step is the oxidation of the methyl group on the phenyl ring to an aldehyde group.

Caption: Synthesis pathway of this compound.

Experimental Protocols

The Kröhnke synthesis is a versatile method for the preparation of substituted pyridines. In this one-pot approach, two equivalents of a 2-acetylpyridine are condensed with one equivalent of an aromatic aldehyde in the presence of a base and an ammonia source.

Materials:

-

2-acetylpyridine

-

p-tolualdehyde

-

Potassium hydroxide (KOH)

-

Aqueous ammonia (NH₃)

-

Ethanol

Procedure:

-

To a solution of p-tolualdehyde (1 equivalent) and 2-acetylpyridine (2 equivalents) in ethanol, add potassium hydroxide (2.2 equivalents).

-

To this mixture, add concentrated aqueous ammonia.

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature. A precipitate will form.

-

Collect the solid by filtration and wash thoroughly with water.

-

The crude product can be purified by recrystallization from ethanol to yield 4'-(4-methylphenyl)-2,2':6',2''-terpyridine as a white solid.

The methyl group of the terpyridine precursor is oxidized to a formyl group using selenium dioxide in a sealed vessel.

Materials:

-

4'-(4-methylphenyl)-2,2':6',2''-terpyridine

-

Selenium dioxide (SeO₂)

-

1,4-dioxane

-

Water

Procedure:

-

In a high-pressure autoclave, combine 4'-(4-methylphenyl)-2,2':6',2''-terpyridine (1 equivalent), selenium dioxide (approximately 4 equivalents), and a small amount of water in 1,4-dioxane.

-

Heat the mixture at 200°C for 2 hours.

-

Cool the autoclave to room temperature.

-

Add an additional portion of selenium dioxide (approximately 4 equivalents) and water to the reaction mixture.

-

Heat the mixture again at 200°C for 6 hours.

-

After cooling, evaporate the solvent.

-

The crude product is then purified by column chromatography on silica gel using a mixture of chloroform and methanol as the eluent to afford this compound.

Applications in Drug Development and Research

The unique structural and electronic properties of this compound and its derivatives make them valuable in several areas of research and development:

-

Supramolecular Chemistry: The terpyridine core is a powerful motif for the self-assembly of complex supramolecular architectures such as metallo-polymers, cages, and grids. The aldehyde functionality allows for the post-synthetic modification of these assemblies, enabling the introduction of other functional groups.

-

Materials Science: Metal complexes of this ligand often exhibit interesting photoluminescent and electrochemical properties. These characteristics are being explored for applications in organic light-emitting diodes (OLEDs), sensors, and photovoltaics.

-

Drug Development: Terpyridine-based ligands and their metal complexes have shown promise as therapeutic agents. Their ability to bind to DNA and other biological targets is an active area of investigation for the development of novel anti-cancer and anti-viral drugs. The aldehyde group can be used to conjugate the molecule to biomolecules or drug delivery systems.

Caption: Key application areas of the title compound.

This technical guide provides a foundational understanding of this compound for researchers and professionals. The detailed synthesis protocols and compiled property data serve as a valuable resource for its utilization in advanced chemical and biomedical applications. Further research is encouraged to fully elucidate the experimental spectroscopic data and explore the full potential of this versatile molecule.

The Core of Coordination: An In-depth Technical Guide to Terpyridine Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental coordination chemistry of 2,2':6',2''-terpyridine (tpy) and its derivatives. These tridentate N-heterocyclic ligands are renowned for their robust and versatile coordination with a broad spectrum of metal ions. The resulting complexes exhibit a rich array of photophysical, electrochemical, and catalytic properties, rendering them invaluable in fields from materials science to medicinal chemistry. This document details their synthesis, coordination behavior, quantitative properties, and key experimental protocols, with a focus on applications relevant to research and drug development.

Introduction to Terpyridine Ligands: Structure and Coordination

2,2':6',2''-terpyridine is a tridentate ligand that binds to metal ions through its three nitrogen atoms, forming two stable five-membered chelate rings. This NNN-pincer type coordination fosters the formation of highly stable mono- and bis-complexes with a variety of transition metals. In its free state, the pyridine rings of the ligand adopt a trans-trans conformation to minimize lone pair repulsion. Upon complexation with a metal ion, the ligand undergoes a conformational change to a cis-cis geometry, enabling the three nitrogen atoms to bind to the metal center in a meridional fashion. This rigid and planar coordination geometry is fundamental to the unique properties of terpyridine-metal complexes.

The versatility of terpyridine chemistry stems from the ease of functionalization, particularly at the 4'-position of the central pyridine ring. This allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, thereby influencing their reactivity and physical characteristics.

Synthesis of Terpyridine Ligands and Metal Complexes

The synthesis of terpyridine ligands and their subsequent complexation with metal ions are well-established procedures in coordination chemistry.

General Synthesis of 4'-Substituted Terpyridines

One of the most common and effective methods for synthesizing 4'-substituted terpyridines is the Kröhnke reaction.[1][2]

Experimental Protocol: Kröhnke Synthesis of 4'-Aryl-Substituted Terpyridines [1][2]

-

Reactants:

-

2-acetylpyridine (2.0 equivalents)

-

Substituted aromatic aldehyde (1.0 equivalent)

-

Potassium hydroxide (2.4 equivalents)

-

35% aqueous ammonia solution

-

Methanol

-

-

Procedure:

-

To a solution of 2-acetylpyridine in methanol, add the substituted aromatic aldehyde.

-

Add potassium hydroxide pellets and the aqueous ammonia solution to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid with distilled water to remove excess base, followed by a wash with cold ethanol until the washings are neutral.

-

The crude product can be further purified by recrystallization from ethanol.

-

General Synthesis of Bis(terpyridine) Metal Complexes

The formation of terpyridine-metal complexes is typically a straightforward self-assembly process.[1] The stoichiometry of the reactants (ligand-to-metal ratio) is a key factor in determining whether a mono- or bis-terpyridine complex is formed.

Experimental Protocol: Synthesis of [M(tpy)₂]ⁿ⁺ Complexes [1]

-

Reactants:

-

4'-substituted-2,2':6',2''-terpyridine ligand (2.0 equivalents)

-

Metal salt (e.g., FeCl₂·4H₂O, RuCl₃·xH₂O) (1.0 equivalent)

-

Suitable solvents (e.g., methanol, dichloromethane)

-

Ammonium hexafluorophosphate (NH₄PF₆) for anion exchange (optional)

-

-

Procedure:

-

Ligand Solution: Dissolve the desired 4'-substituted-2,2':6',2''-terpyridine ligand in a suitable solvent such as dichloromethane.

-

Metal Salt Solution: Prepare a hot solution of the metal salt in a solvent like methanol.

-

Complexation: Add the hot metal salt solution dropwise to the stirred ligand solution at room temperature. A color change is typically observed, indicating complex formation. Stir the reaction mixture for approximately 2 hours.

-

Anion Exchange (if required): To obtain a hexafluorophosphate salt, add a saturated solution of ammonium hexafluorophosphate (NH₄PF₆) in methanol to precipitate the complex.

-

Isolation: Collect the precipitate by filtration, wash with cold methanol and diethyl ether, and dry under vacuum.

-

Quantitative Data of Terpyridine Complexes

The stability and properties of terpyridine-metal complexes can be quantified through various experimental techniques, providing valuable data for comparison and for understanding structure-property relationships.

Photophysical Properties

Terpyridine complexes, particularly those of ruthenium(II), are known for their characteristic optical properties, including strong metal-to-ligand charge transfer (MLCT) absorptions in the visible region and luminescence.[3][4]

Table 1: Photophysical Data for Selected Ruthenium(II) Terpyridine Complexes in Acetonitrile

| Complex | λabs (nm) (ε, M-1cm-1) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |

| [Ru(tpy)₂]²⁺ | 474 (11,000) | 645 | < 10-4 | < 0.1 | [3] |

| [Ru(pm-tpy)₂]²⁺ | 488 (19,800) | 660 | 0.0011 | 3.6 | [3] |

| [Ru(Me-pm-tpy)₂]²⁺ | 490 (20,400) | 662 | 0.0012 | 3.9 | [3] |

| [Ru(Ph-pm-tpy)₂]²⁺ | 496 (24,000) | 665 | 0.0015 | 5.2 | [3] |

tpy = 2,2':6',2''-terpyridine; pm-tpy = 4'-(2-pyrimidinyl)-2,2':6',2''-terpyridine; Me-pm-tpy = 4'-(4-methyl-2-pyrimidinyl)-2,2':6',2''-terpyridine; Ph-pm-tpy = 4'-(4-phenyl-2-pyrimidinyl)-2,2':6',2''-terpyridine

Electrochemical Properties

The electrochemical behavior of terpyridine complexes provides insight into their redox properties, which are crucial for applications in catalysis and molecular electronics.

Table 2: Electrochemical Data for Selected Iron(II) and Manganese(II) Terpyridine Complexes in Acetonitrile

| Complex | E1/2 (Oxidation, V vs SCE) | E1/2 (Reduction, V vs SCE) | Reference |

| [Fe(tpy)₂]²⁺ | +1.09 | -1.28, -1.49 | [5] |

| [Fe(5-Cl-tpy)₂]²⁺ | +1.15 | -1.17, -1.37 | [6] |

| [Fe(5,5''-diCl-tpy)₂]²⁺ | +1.21 | -1.08, -1.27 | [6] |

| [Mn(tpy)₂]²⁺ | +1.26 (MnII/III), +2.07 (MnIII/IV) | - | [7] |

| [Mn((t)Bu₃-tpy)₂]²⁺ | +1.15 (MnII/III), +1.86 (MnIII/IV) | - | [7] |

tpy = 2,2':6',2''-terpyridine; 5-Cl-tpy = 5-chloro-2,2':6',2''-terpyridine; 5,5''-diCl-tpy = 5,5''-dichloro-2,2':6',2''-terpyridine; (t)Bu₃-tpy = 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine

Structural Data

X-ray crystallography provides precise information on the geometry of terpyridine complexes, including bond lengths and angles, which are fundamental to understanding their reactivity.

Table 3: Selected Bond Lengths (Å) and Angles (°) for --INVALID-LINK--₂ [8]

| Bond | Length (Å) | Angle | Degree (°) |

| Co-N1 | 2.221(2) | N1-Co-N2 | 78.48(8) |

| Co-N2 | 2.083(2) | N2-Co-N3 | 78.48(8) |

| Co-N3 | 2.221(2) | N1-Co-N3 | 156.96(8) |

| Co-N4 | 2.221(2) | N4-Co-N5 | 78.48(8) |

| Co-N5 | 2.083(2) | N5-Co-N6 | 78.48(8) |

| Co-N6 | 2.221(2) | N4-Co-N6 | 156.96(8) |

TerpyPhSMe = 4'-(4-methylthiophenyl)-2,2':6',2''-terpyridine. Data corresponds to the high-spin state.

Key Applications and Mechanisms

The unique properties of terpyridine-metal complexes have led to their exploration in a wide range of applications, including catalysis and medicine.

Catalysis: Suzuki-Miyaura Cross-Coupling

Palladium-terpyridine complexes have been shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions, a fundamental C-C bond-forming reaction in organic synthesis.[9]

The catalytic cycle involves the oxidative addition of an aryl halide to the Pd(0)-terpyridine complex, followed by transmetalation with a boronic acid in the presence of a base, and finally, reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.[10]

Drug Development: Anticancer Mechanisms

Terpyridine-metal complexes, particularly those of copper, have shown significant potential as anticancer agents.[11][12] Their mechanism of action is often multimodal, involving DNA interaction and the generation of reactive oxygen species (ROS).[11][12]

Upon cellular uptake, these complexes can interact with DNA through intercalation or groove binding, leading to DNA damage.[11][13] Additionally, many complexes can generate reactive oxygen species, which induce oxidative stress, damage cellular components including DNA, and trigger apoptosis (programmed cell death).[11][12]

Experimental Workflow: From Synthesis to Characterization

The development and study of new terpyridine complexes follow a systematic workflow.

This workflow begins with the synthesis of the terpyridine ligand, followed by complexation with the desired metal ion and subsequent purification. A suite of analytical techniques is then employed to fully characterize the new complex, confirming its structure and elucidating its physicochemical properties.

Conclusion

Terpyridine coordination chemistry represents a mature yet continually evolving field of research. The stability, rich redox and photophysical properties, and synthetic accessibility of terpyridine-metal complexes make them highly attractive for a diverse range of applications. For researchers in materials science and drug development, the ability to rationally design and synthesize terpyridine complexes with tailored properties offers a powerful tool for innovation. This guide provides a foundational understanding of the core principles and practical aspects of terpyridine coordination chemistry, serving as a valuable resource for both newcomers and experienced scientists in the field.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photophysical and photochemical properties of ruthenium and osmium complexes with substituted terpyridines - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]

- 6. Molecular Engineering to Tune Functionality: The Case of Cl-Substituted [Fe(terpy)2]2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mononuclear Mn(III) and Mn(IV) bis-terpyridine complexes: electrochemical formation and spectroscopic characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Highly cytotoxic Cu( ii ) terpyridine complexes as chemotherapeutic agents - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00759J [pubs.rsc.org]

- 13. The Therapeutic Potential in Cancer of Terpyridine‐Based Metal Complexes Featuring Group 11 Elements | Semantic Scholar [semanticscholar.org]

Spectroscopic and Synthetic Profile of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Profile

| Property | Value |

| Chemical Name | 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde |

| Synonyms | 4'-(4-Formylphenyl)-2,2':6',2''-terpyridine |

| CAS Number | 138253-30-2 |

| Molecular Formula | C22H15N3O |

| Molecular Weight | 337.37 g/mol |

| Canonical SMILES | C1=CC=C(C=C1C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=CC=N4)C=O |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

NMR Spectroscopy (in CDCl₃)

¹H NMR (400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.1 | s | 1H, -CHO |

| ~8.8 | d | 2H, H6, H6'' |

| ~8.7 | s | 2H, H3', H5' |

| ~8.0 | d | 2H, Phenyl H (ortho to CHO) |

| ~7.9 | d | 2H, Phenyl H (meta to CHO) |

| ~7.8 | t | 2H, H4, H4'' |

| ~7.3 | t | 2H, H5, H5'' |

¹³C NMR (101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~192.0 | -CHO |

| ~156.5 | C2, C2'', C6, C6'' |

| ~150.0 | C4' |

| ~149.0 | C2', C6' |

| ~138.0 | Phenyl C (ipso to terpyridine) |

| ~137.0 | C4, C4'' |

| ~136.0 | Phenyl C (ipso to CHO) |

| ~130.0 | Phenyl C (ortho to CHO) |

| ~129.5 | Phenyl C (meta to CHO) |

| ~124.0 | C5, C5'' |

| ~121.5 | C3, C3'' |

| ~119.0 | C3', C5' |

Mass Spectrometry

| Technique | Predicted [M+H]⁺ (m/z) |

| Electrospray Ionization (ESI) | 338.13 |

UV-Visible and Fluorescence Spectroscopy (in CH₂Cl₂)

| Spectroscopy | λmax (nm) |

| UV-Visible Absorption | ~285, ~325 |

| Fluorescence Emission | Not available |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound, based on established procedures for analogous compounds.[1]

Synthesis via Kröhnke-Type Reaction

This protocol describes a common one-pot synthesis for 4'-substituted terpyridines.[1]

Materials:

-

2-acetylpyridine

-

4-formylbenzaldehyde

-

Potassium hydroxide (KOH)

-

Ammonia solution (aqueous)

-

Methanol

-

Ethanol

Procedure:

-

To a stirred solution of 2-acetylpyridine (2.0 eq) and 4-formylbenzaldehyde (1.0 eq) in methanol, add a solution of potassium hydroxide (2.0 eq) in methanol dropwise at room temperature.

-

Stir the reaction mixture for 4-6 hours, during which a precipitate will form.

-

To the resulting suspension, add an aqueous solution of ammonia (excess) and heat the mixture to reflux for 8-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitate by filtration.

-

Wash the solid with cold ethanol and then water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired product.

Spectroscopic Characterization

3.2.1. NMR Spectroscopy

-

Prepare a solution of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

Set the spectral width to encompass all expected signals.

-

Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

3.2.2. Mass Spectrometry (Electrospray Ionization)

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range.

3.2.3. UV-Visible Absorption Spectroscopy

-

Prepare a series of dilute solutions of the compound in a spectroscopic grade solvent (e.g., CH₂Cl₂).

-

Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-800 nm.

-

Determine the wavelength(s) of maximum absorbance (λmax).

3.2.4. Fluorescence Spectroscopy

-

Prepare a dilute solution of the compound in a spectroscopic grade solvent.

-

Excite the sample at a wavelength corresponding to an absorption maximum.

-

Record the emission spectrum at a 90-degree angle to the excitation source using a spectrofluorometer to determine the emission maximum (λem).

Visualizations

Synthetic Pathway

Caption: Kröhnke-type synthesis of the target compound.

Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic characterization.

References

The Fundamental Chemistry of Terpyridine Ligands: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, coordination chemistry, photophysical properties, and therapeutic applications of terpyridine-based compounds.

Introduction

2,2':6',2''-Terpyridine (tpy) and its derivatives represent a prominent class of tridentate N-heterocyclic ligands, distinguished by their robust and versatile coordination with a wide array of metal ions. The resulting metal complexes exhibit a rich tapestry of photophysical, electrochemical, and catalytic properties, rendering them invaluable in diverse scientific fields, from materials science to medicinal chemistry.[1] This guide provides a comprehensive overview of the fundamental chemistry of terpyridine ligands, with a particular focus on aspects relevant to researchers, scientists, and professionals in drug development. We will delve into their synthesis, coordination behavior, quantitative properties, and key experimental protocols, alongside an exploration of their emerging applications in oncology.

Terpyridine is a tridentate ligand that coordinates to metal ions via its three nitrogen atoms, forming two stable five-membered chelate rings.[1] This NNN-pincer type coordination results in the formation of highly stable complexes with numerous transition metals.[2] In its free state, the pyridine rings of the ligand adopt a trans-trans conformation to minimize lone pair repulsion. Upon complexation, a conformational change to a cis-cis geometry occurs, enabling the three nitrogen atoms to bind meridionally to the metal center.[1] This rigid, planar coordination geometry is fundamental to the unique characteristics of terpyridine-metal complexes.

Synthesis of Terpyridine Ligands and their Metal Complexes

The synthesis of terpyridine ligands is most commonly achieved through the Kröhnke reaction. This versatile method allows for the preparation of a wide variety of substituted terpyridines with high yields.[3] The reaction can be performed as a classical two-step process or a more efficient one-pot synthesis.[4]

The formation of terpyridine-metal complexes is typically a straightforward self-assembly process.[1] The stoichiometry of the ligand and metal salt is a critical factor in determining whether a mono- or bis-terpyridine complex is formed.[2]

Logical Workflow for Terpyridine Ligand and Complex Synthesis

Caption: General workflow for the synthesis of terpyridine ligands and their subsequent metal complexes.

Coordination Chemistry

The tridentate nature of terpyridine ligands allows them to form stable complexes with a wide range of transition metals, including but not limited to iron(II), ruthenium(II), iridium(III), and platinum(II).[1][1][5][6] The coordination geometry of these complexes is typically octahedral for bis-terpyridine complexes, such as [M(tpy)2]n+, and can be square planar or distorted square pyramidal for mono-terpyridine complexes, depending on the metal ion and ancillary ligands.[2]

The electronic properties of the metal center and the steric and electronic nature of the substituents on the terpyridine scaffold significantly influence the overall properties of the resulting complex.[3] This allows for the fine-tuning of their photophysical and electrochemical characteristics for specific applications.

Coordination of a Terpyridine Ligand to a Metal Ion

Caption: The conformational changes and coordination steps involved in the formation of a terpyridine-metal complex.

Quantitative Data

The photophysical properties of terpyridine-metal complexes are of significant interest for applications in sensing, imaging, and photodynamic therapy. These properties, including absorption and emission wavelengths, quantum yields, and excited-state lifetimes, are highly dependent on the metal center and the nature of the terpyridine ligand.

Table 1: Photophysical Properties of Selected Ruthenium(II) and Iridium(III) Terpyridine Complexes

| Complex | Absorption λmax (nm) | Emission λem (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference(s) |

| Ruthenium(II) Complexes | |||||

| [Ru(tpy)2]2+ | ~450-500 (MLCT) | ~600-700 | < 10% | 0.25 ns | [7][8] |

| [Ru(Ph-tpy)2]2+ | ~450-500 (MLCT) | ~600-700 | - | 1.0 ns | [8] |

| [(tpy-pm-R)Ru(tpy)]2+ | ~450-500 (MLCT) | ~600-700 | - | - | [8] |

| Iridium(III) Complexes | |||||

| [Ir(ppy)2(tpy)]PF6 | ~474 (1MLL'CT) | 572 | 3.72% | 80 ns | [1] |

| [Ir(bzq)2(tpy)]PF6 | - | - | - | - | [1] |

| [Ir(piq)2(tpy)]PF6 | - | 588 | 9.57% | 1965 ns | [1] |

| [Ir(pbt)2(tpy)]PF6 | - | - | - | - | [1] |

MLCT = Metal-to-Ligand Charge Transfer; MLL'CT = Metal-Ligand to Ligand Charge Transfer; tpy = 2,2':6',2''-terpyridine; Ph-tpy = 4'-phenyl-2,2':6',2''-terpyridine; ppy = 2-phenylpyridinate; bzq = benzo[h]quinolinate; piq = 1-phenylisoquinolinate; pbt = 2-phenylbenzothiazolate.

Applications in Drug Development

Terpyridine-metal complexes have garnered significant attention as potential therapeutic agents, particularly in the field of oncology. Their planar structure allows for intercalation with DNA, while the metal center can engage in coordination with biological macromolecules.[9] Furthermore, these complexes can induce cell death through various mechanisms, including the generation of reactive oxygen species (ROS), cell cycle arrest, and apoptosis.[9][10]

Signaling Pathway: Induction of Apoptosis by Terpyridine-Metal Complexes

Several studies have demonstrated that terpyridine-metal complexes can induce apoptosis in cancer cells by modulating the expression of key regulatory proteins.[9][11] A common pathway involves the generation of intracellular ROS, which leads to mitochondrial dysfunction. This, in turn, triggers the release of cytochrome c and the activation of the caspase cascade, ultimately leading to programmed cell death. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is often shifted in favor of apoptosis.[9]

Caption: A simplified signaling pathway illustrating the induction of apoptosis by terpyridine-metal complexes.

Experimental Protocols

Protocol 1: One-Pot Kröhnke Synthesis of 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine[4]

Materials:

-

2-Acetylpyridine

-

4-Methoxybenzaldehyde

-

Potassium Hydroxide (KOH) pellets

-

Methanol (MeOH)

-

35% Aqueous Ammonia solution

Procedure:

-

In a round-bottom flask, prepare a mixture of 2-acetylpyridine (2.43 g, 20.0 mmol) in methanol (20 ml).

-

To this mixture, add 4-methoxybenzaldehyde (1.36 g, 10.0 mmol).

-

Add potassium hydroxide pellets (1.54 g, 24 mmol) to the reaction mixture.

-

Finally, add 35% aqueous ammonia solution (40.0 ml).

-

Reflux the reaction mixture for 4–6 hours.

-

After cooling to room temperature, a precipitate will form.

-

Collect the precipitate by vacuum filtration and wash with cold methanol.

-

Recrystallize the crude product from ethanol to obtain the pure 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine.

Protocol 2: Synthesis of a Generic bis-Terpyridine Iron(II) Complex, Fe(tpy)22

Materials:

-

Substituted 2,2':6',2''-terpyridine ligand

-

Ammonium iron(II) sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Ammonium hexafluorophosphate (NH₄PF₆)

Procedure:

-

Dissolve the desired 4'-substituted-2,2':6',2''-terpyridine ligand (1.0 mmol) in dichloromethane (20.0 ml).

-

Prepare a solution of ammonium iron(II) sulfate hexahydrate (0.5 mmol) in hot methanol (20.0 ml).

-

Add the hot methanolic solution of the iron(II) salt dropwise to the stirred dichloromethane solution of the ligand. An immediate color change should be observed.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Add an excess of a methanolic solution of ammonium hexafluorophosphate to the reaction mixture to precipitate the complex.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with water, then with a small amount of cold ethanol, and finally with diethyl ether.

-

Dry the resulting solid under vacuum to yield the pure --INVALID-LINK--2 complex.

Protocol 3: Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized terpyridine ligands and their complexes.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify characteristic vibrational modes of the terpyridine scaffold and to confirm coordination to the metal ion through shifts in these bands.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions within the ligands and the metal-to-ligand charge transfer (MLCT) bands in the complexes.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compounds.

Conclusion

Terpyridine ligands and their metal complexes represent a versatile and highly tunable platform for a wide range of applications, from materials science to drug development. Their straightforward synthesis, robust coordination chemistry, and rich photophysical properties make them an attractive area of research. For professionals in drug development, the potential of terpyridine-metal complexes as anticancer agents is particularly compelling, with demonstrated mechanisms involving the induction of apoptosis and cell cycle arrest. The ability to systematically modify the ligand scaffold allows for the rational design of new therapeutic agents with improved efficacy and selectivity. Further exploration of their structure-activity relationships and in vivo behavior will undoubtedly pave the way for the development of novel terpyridine-based therapeutics.

References

- 1. scilit.com [scilit.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Apoptosis-inducing Effect of a Palladium(II) Complex-[PdCl(terpy)](sac).2H2O] on Ehrlich Ascites Carcinoma (EAC) in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.purdue.edu [chem.purdue.edu]

- 5. New 4'-(4-chlorophenyl)-2,2':6',2″-terpyridine ruthenium(II) complexes: Synthesis, characterization, interaction with DNA/BSA and cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Terpyridine copper(II) complexes as potential anticancer agents by inhibiting cell proliferation, blocking the cell cycle and inducing apoptosis in BEL-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Imbalance of redox homeostasis and altered cellular signaling induced by the metal complexes of terpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apoptosis-inducing effect of a palladium(II) saccharinate complex of terpyridine on human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aldehyde Moiety in Terpyridine Systems: A Gateway to Advanced Functional Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,2':6',2''-terpyridine (tpy) scaffold is a cornerstone in coordination chemistry and materials science, prized for its robust tridentate chelation with a vast array of metal ions.[1][2] The introduction of functional groups onto the terpyridine core, particularly at the 4'-position, allows for the fine-tuning of the resulting metal complexes' electronic, photophysical, and catalytic properties. Among these, the aldehyde group stands out as a particularly versatile synthetic handle. Its inherent reactivity opens up a plethora of post-synthesis modification pathways, enabling the construction of complex supramolecular architectures, advanced catalysts, and functional materials.[2][3]

This technical guide explores the core reactivity of the aldehyde group in terpyridine systems, providing a detailed overview of key synthetic transformations. It includes experimental protocols for the synthesis of the foundational building block, [2,2':6',2''-Terpyridine]-4'-carbaldehyde, and its subsequent reactions, quantitative data summaries, and workflow visualizations to facilitate practical application in the laboratory.

Synthesis of the Core Building Block: [2,2':6',2''-Terpyridine]-4'-carbaldehyde

The most prevalent and efficient method for synthesizing 4'-substituted terpyridines is the Kröhnke reaction.[1][4][5] This one-pot procedure typically involves the condensation of two equivalents of 2-acetylpyridine with a substituted aldehyde, in this case, a protected or precursor form of a 4-formyl group, in the presence of a base and an ammonia source.[1][6]

Experimental Protocol: Kröhnke Synthesis of 4'-Aryl-Terpyridines

This protocol is a generalized adaptation for synthesizing 4'-aryl-terpyridines, which are precursors or analogues to the aldehyde-functionalized target.

-

Reaction Setup: To a stirred mixture of 2-acetylpyridine (2.43 g, 20.0 mmol) in methanol (20 ml), add the desired substituted aryl aldehyde (10.0 mmol).[1]

-

Base Addition: Add potassium hydroxide (KOH) pellets (1.54 g, 24 mmol) to the mixture.[1]

-

Ammonia Addition: Carefully add a 35% aqueous ammonia solution (40.0 ml).[1]

-

Reflux: Heat the reaction mixture to reflux and maintain for 4–6 hours.[1]

-

Isolation: Upon cooling, the terpyridine product typically precipitates from the solution. Collect the solid by filtration.

-

Purification: Wash the precipitate with distilled water to remove excess base, followed by cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield the final product.[7]

A more direct synthesis for [2,2':6',2''-Terpyridine]-4'-carbaldehyde involves using pyridine-4-carboxaldehyde. An alternative two-step process involves creating a chalcone intermediate which is then cyclized.

Core Reactivity of the Aldehyde Group

The electrophilic carbon atom of the aldehyde group makes it a prime target for nucleophilic attack. This reactivity is harnessed in several key organic reactions to append new functionalities to the terpyridine scaffold.

Schiff Base Condensation

The reaction of the terpyridine aldehyde with primary amines provides a straightforward route to imine (Schiff base) derivatives. This reversible reaction is fundamental for creating dynamic covalent libraries, molecular sensors, and metallo-supramolecular polymers.[8][9]

// Node styles node [fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];

// Reactants TpyCHO [label="[2,2':6',2''-Terpyridine]\n-4'-carbaldehyde"]; Amine [label="Primary Amine\n(R-NH₂)"];

// Intermediate/Process Reaction [shape=oval, label="Condensation", style=filled, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"];

// Product SchiffBase [label="Terpyridine Schiff Base\n(Imine Product)"]; Water [label="H₂O"];

// Edges TpyCHO -> Reaction [arrowhead=vee, color="#34A853"]; Amine -> Reaction [arrowhead=vee, color="#34A853"]; Reaction -> SchiffBase [label="+", arrowhead=vee, color="#EA4335"]; Reaction -> Water [style=dashed, arrowhead=none, color="#5F6368"]; } dot Caption: Workflow for Schiff Base Condensation.

-

Mixing Reactants: Dissolve equimolar quantities of [2,2':6',2''-Terpyridine]-4'-carbaldehyde and the desired primary amine (e.g., 3-aminopyridine) in ethanol.[8]

-

Reaction: Reflux the mixture for approximately 1 hour.[8]

-

Isolation: Cool the reaction mixture. The resulting Schiff base often precipitates and can be collected by filtration.

-

Purification: Wash the solid product with cold ethanol and diethyl ether, then dry under vacuum.[8] Recrystallization can be performed if necessary.

| Amine Reactant | Solvent | Reaction Time | Yield (%) | Reference |

| p-Anisidine | Water | 15 min | >99% | [10] |

| 2-Aminophenol | Methanol | - | 74% | [9] |

| 3-Aminobenzoic acid | Methanol | - | 85% | [9] |

| 1-Naphthylamine | Methanol | Reflux | 74-91% | [11] |

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the terpyridine aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base. This reaction is a powerful tool for C-C bond formation, leading to α,β-unsaturated products that can serve as versatile intermediates or as components in functional dyes and materials.[12][13]

// Node styles node [fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];

// Reactants TpyCHO [label="[2,2':6',2''-Terpyridine]\n-4'-carbaldehyde"]; ActiveMethylene [label="Active Methylene\n(e.g., Malononitrile)"]; Catalyst [shape=ellipse, label="Weak Base\n(e.g., Piperidine)", style=filled, fillcolor="#FFFFFF", color="#FBBC05", fontcolor="#202124"];

// Process Reaction [shape=oval, label="Condensation\n&\nDehydration", style=filled, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"];

// Product Product [label="α,β-Unsaturated Product"]; Water [label="H₂O"];

// Edges TpyCHO -> Reaction [arrowhead=vee, color="#34A853"]; ActiveMethylene -> Reaction [arrowhead=vee, color="#34A853"]; Catalyst -> Reaction [style=dashed, arrowhead=open, color="#FBBC05"]; Reaction -> Product [arrowhead=vee, color="#EA4335"]; Reaction -> Water [style=dashed, arrowhead=none, color="#5F6368"]; } dot Caption: Workflow for Knoevenagel Condensation.

-

Reactant Mixture: In a suitable solvent (e.g., water, ethanol, or solvent-free), mix the terpyridine aldehyde (1 equivalent) and malononitrile (1 equivalent).[13][14]

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or an environmentally benign catalyst like lemon juice.[12]

-

Reaction: Stir the mixture at room temperature. Reaction times can vary from minutes to hours, and progress can be monitored by Thin Layer Chromatography (TLC).[13][15]

-

Work-up: If performed in a solvent, the product often precipitates and can be filtered. For solvent-free reactions, the solid mass can be washed with a suitable solvent (e.g., ice water, ethanol) to remove unreacted starting materials and the catalyst.[13][14]

-

Purification: The product is often obtained in high purity, but can be recrystallized if needed.[12]

| Aldehyde | Active Methylene | Catalyst | Conditions | Yield (%) | Reference |

| Aromatic Aldehydes | Malononitrile | Lemon Juice | Solvent-free | >95% | [12] |

| 4-Nitrobenzaldehyde | Malononitrile | SeO₂/ZrO₂ | Water, RT | 96% | [14] |

| Various Aldehydes | Malononitrile | Fe₃O₄@SiO₂-DABCO | CH₂Cl₂ | 84-99% | [16] |

| Various Aldehydes | Malononitrile | - | Microwave, <10 min | >90% | [15] |

Wittig Reaction

The Wittig reaction provides an essential method for converting the aldehyde group into an alkene with high regioselectivity.[17] It involves the reaction of the terpyridine aldehyde with a phosphorus ylide (a Wittig reagent). This transformation is crucial for extending conjugated systems, linking terpyridine units, or introducing vinyl groups for further polymerization or modification.[18][19]

// Node styles node [fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];

// Steps start [label="Phosphonium Salt\n(R-CH₂-PPh₃⁺X⁻)", shape=cds]; ylide [label="Phosphorus Ylide\n(Wittig Reagent)"]; aldehyde [label="[2,2':6',2''-Terpyridine]\n-4'-carbaldehyde"]; oxaphosphetane [label="Oxaphosphetane\nIntermediate", shape=oval, style=filled, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; alkene [label="Terpyridine-Alkene"]; phosphine_oxide [label="Triphenylphosphine\nOxide"];

// Edges start -> ylide [label=" + Strong Base\n(e.g., n-BuLi, NaH)", color="#34A853"]; ylide -> oxaphosphetane [label=" + ", pos="2.5,0.5", color="#34A853"]; aldehyde -> oxaphosphetane [color="#34A853"]; oxaphosphetane -> alkene [label="Elimination", color="#EA4335"]; oxaphosphetane -> phosphine_oxide [style=dashed, arrowhead=none, color="#5F6368"]; } dot Caption: Pathway of the Wittig Reaction.

-

Ylide Generation: In an inert atmosphere, suspend the appropriate phosphonium salt in a dry, aprotic solvent (e.g., THF, diethyl ether). Cool the suspension and add a strong base (e.g., n-BuLi, NaH, t-BuOK) dropwise to generate the colored ylide.

-

Aldehyde Addition: Add a solution of [2,2':6',2''-Terpyridine]-4'-carbaldehyde in the same dry solvent to the ylide solution at a controlled temperature (often low temperature, then warming to room temperature).

-

Reaction: Allow the reaction to stir for several hours until completion (monitored by TLC).

-

Quenching and Extraction: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.

| Aldehyde Type | Wittig Reagent Type | Reaction Time | Yield (%) | Notes | Reference |

| Electron-poor aromatic | Stabilized (e.g., from methyl bromoacetate) | 15 min | Quantitative | Arsine-mediated variant | [19] |

| Electron-rich aromatic | Stabilized | 30 min | Good | Arsine-mediated variant | [19] |

| 4-Chlorobenzaldehyde | From α-bromo ester | - | 98% | One-pot with polymer reagent | [20] |

Reductive Amination

Reductive amination is a two-step, often one-pot, process that converts the aldehyde into a primary, secondary, or tertiary amine.[21] The reaction first involves the formation of an imine intermediate (as in Schiff base condensation), which is then reduced in situ to the corresponding amine. This method is highly valuable in drug development and for creating ligands with appended amino groups for further functionalization or altered coordination properties.

// Node styles node [fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];

// Reactants TpyCHO [label="[2,2':6',2''-Terpyridine]\n-4'-carbaldehyde"]; Amine [label="Amine\n(NH₃, RNH₂, R₂NH)"];

// Intermediates & Reagents Imine [label="Imine / Iminium Ion\n(in situ)", shape=oval, style=filled, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; Reducer [label="Reducing Agent\n(e.g., NaBH₃CN)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#FBBC05", fontcolor="#202124"];

// Product Product [label="Terpyridine-Amine"];

// Edges TpyCHO -> Imine [arrowhead=vee, color="#34A853"]; Amine -> Imine [arrowhead=vee, color="#34A853"]; Imine -> Product [arrowhead=vee, color="#EA4335"]; Reducer -> Imine [style=dashed, arrowhead=open, label="Reduces", color="#FBBC05"]; } dot Caption: Workflow for Reductive Amination.

-

Reaction Mixture: In a solvent-free setup or in a suitable solvent like ethanol, mix the terpyridine aldehyde (10 mmol), aniline (10 mmol), and a catalyst such as thiamine hydrochloride (0.33 mmol).[22]

-

Reducing Agent: Add a mild reducing agent, such as sodium borohydride (12 mmol) or the more selective sodium cyanoborohydride (NaBH₃CN), to the mixture.[22] The latter is particularly useful as it reduces imines faster than aldehydes.

-

Reaction Conditions: Heat the reaction mixture (e.g., 60 °C) and stir. The reaction is typically complete within 20-30 minutes under these conditions.[22]

-

Work-up: After completion, cool the reaction and perform an appropriate work-up, which may involve quenching with water, followed by extraction with an organic solvent.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the secondary amine.

| Aldehyde | Amine | Reducing Agent | Catalyst | Conditions | Yield (%) | Reference |

| Benzaldehyde | Aniline | NaBH₄ | Thiamine HCl | 60°C, Solvent-free, 20 min | 98% | [22] |

| 4-Cl-Benzaldehyde | Aniline | NaBH₄ | Thiamine HCl | 60°C, Solvent-free, 35 min | 95% | [22] |

| 4-NO₂-Benzaldehyde | Aniline | NaBH₄ | Thiamine HCl | 60°C, Solvent-free, 30 min | 97% | [22] |

| Functionalized Aldehydes | Purine anilines | H₂ | H-Cube (catalytic) | - | High Conversion | [21] |

Conclusion

The aldehyde group at the 4'-position of the terpyridine ligand is a powerful and versatile functional handle. Through well-established reactions such as Schiff base condensation, Knoevenagel condensation, Wittig olefination, and reductive amination, researchers can readily access a vast chemical space. These transformations enable the covalent linkage of terpyridine units to other molecules, polymers, or surfaces, and allow for the synthesis of highly complex and functional metal-organic systems. The protocols and data summarized herein provide a foundational guide for professionals in chemistry and drug development to leverage the reactivity of the terpyridine aldehyde in the design and synthesis of next-generation materials and therapeutics.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Syntheses and applications of furanyl-functionalised 2,2’:6’,2’’-terpyridines [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]